Oxytocin citrate
Description
Structure
2D Structure
Properties
CAS No. |
74499-03-9 |
|---|---|
Molecular Formula |
C49H74N12O19S2 |
Molecular Weight |
1199.3 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C43H66N12O12S2.C6H8O7/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1 |
InChI Key |
BVNZZOQHXXRKBW-BXUJZNQYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Historical Context and Fundamental Discoveries in Oxytocin Research
Early Investigations and Identification of Oxytocin's Biological Actions
The journey into understanding oxytocin (B344502) began in 1906 when Sir Henry Dale observed that an extract from the posterior pituitary gland could induce uterine contractions in a pregnant cat. mdpi.comncats.io This groundbreaking observation led to the coining of the term "oxytocin," derived from the Greek words for "quick birth." mdpi.comncats.io A few years later, in 1909, William Blair-Bell noted its role in childbirth and in controlling bleeding after delivery. britannica.com The initial research also revealed that posterior pituitary extracts promoted milk ejection. scielo.br
By the 1920s, oxytocin and another pituitary hormone, vasopressin, had been isolated from pituitary tissue and given their current names. wikipedia.org In 1928, the purification of oxytocin was achieved by Oliver Kamm's team. britannica.com These early studies laid the foundation for recognizing oxytocin's primary physiological roles in parturition and lactation. mdpi.comscielo.br It was initially believed that oxytocin's functions were primarily related to these reproductive processes. scielo.br However, the discovery of equivalent concentrations of oxytocin in the male pituitary gland suggested broader physiological functions beyond female reproduction. scielo.br
Elucidation of Oxytocin's Peptide Structure and Chemical Synthesis
A significant leap in oxytocin research occurred in the early 1950s when American biochemist Vincent du Vigneaud and his team determined the molecular structure of oxytocin. britannica.comwikipedia.org In 1952, they identified it as a nonapeptide, composed of nine amino acids. wikipedia.orgnetmeds.com The specific amino acid sequence was determined to be Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. wikipedia.orgnetmeds.com
Following the determination of its structure, du Vigneaud accomplished the first chemical synthesis of a polypeptide hormone in 1953, by successfully synthesizing oxytocin. britannica.comwikipedia.org This monumental achievement earned him the Nobel Prize in Chemistry in 1955. wikipedia.orgmdpi.com The synthesis of oxytocin was a crucial step that paved the way for the production of synthetic oxytocin, which became widely used in clinical practice. britannica.com
The chemical formula for oxytocin is C43H66N12O12S2, and it has a molecular mass of 1007.19 g/mol . netmeds.comsigmaaldrich.com The structure includes a disulfide bridge between the two cysteine residues, forming a cyclic portion of the molecule. wikipedia.orgauctoresonline.org
Key Milestones in Oxytocin System Research Development
The synthesis of oxytocin opened new avenues for research, leading to a deeper understanding of the oxytocin system. This includes the oxytocin receptor, a G protein-coupled receptor found in various parts of the body, including the myometrium, where its concentration increases significantly during pregnancy. ncats.iomdpi.com
Subsequent research has expanded our knowledge of oxytocin's roles beyond uterine contractions and lactation. Studies have indicated its involvement in a wide array of social behaviors, including social recognition, bonding, and maternal behaviors. ansto.gov.aunih.gov Research has also explored its effects on social cognition and its potential therapeutic applications for conditions like autism and anxiety. ansto.gov.auresearchgate.netresearchgate.net
The development of oxytocin analogs has also been a significant area of research. For instance, Atosiban, an oxytocin antagonist, is used to prevent preterm labor. nih.gov Carbetocin (B549339), a longer-acting oxytocin agonist, is used to treat postpartum hemorrhage. nih.gov These developments highlight the ongoing efforts to modulate the oxytocin system for therapeutic benefit.
Synthetic Methodologies and Stability of Oxytocin in Aqueous Formulations
Advanced Peptide Synthesis Techniques for Oxytocin (B344502) and its Analogues
The synthesis of oxytocin, a cyclic peptide containing a disulfide bridge between cysteine residues at positions 1 and 6, requires precise and efficient chemical strategies. Both solid-phase and solution-phase techniques have been refined to produce high-purity oxytocin and its analogues for research and therapeutic applications.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for producing oxytocin and its analogues due to its efficiency and amenability to automation. springernature.comnih.gov The process involves assembling the peptide chain sequentially on a solid support, or resin.
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a commonly used approach in SPPS for oxytocin synthesis. nih.govresearchgate.netthieme-connect.com An improved Fmoc-SPPS method has been described utilizing a Rink-Amide resin as the solid support and HBTU as the coupling reagent. researchgate.netthieme-connect.com In some protocols, piperazine (B1678402) has been successfully used as a substitute for the standard Fmoc-deprotecting reagent, piperidine. researchgate.netthieme-connect.com The choice of resin is crucial; for instance, resins made of polystyrene-1%-crosslinked with divinylbenzene (B73037) have demonstrated better yields of the protected linear peptide compared to 2%-crosslinked resins. nih.gov
Key steps and reagents in a typical Fmoc-SPPS of oxytocin are outlined below:
| Step | Reagent/Condition | Purpose |
| Resin | Rink-Amide resin | Solid support for peptide assembly. |
| Protection | Fmoc-protected amino acids | Protects the α-amino group during coupling. |
| Coupling | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activates the carboxylic acid of the incoming amino acid for amide bond formation. |
| Deprotection | Piperazine or Piperidine | Removes the Fmoc group to allow for the next coupling reaction. |
| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |
Following the assembly of the linear peptide chain, the crucial disulfide bond formation is performed. On-resin cyclization is an attractive strategy as the immobilized nature of the peptides creates a "pseudo-dilution" effect, which favors the desired intramolecular reaction over intermolecular dimerization. jasco.hu
Solution-Phase Peptide Synthesis Approaches
While less common for routine synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production where the cost of solid supports can be a factor. nih.govgoogle.com This classical approach involves the stepwise coupling of amino acid or peptide fragments in a suitable solvent. nih.govacs.org After each coupling step, the product is isolated and purified before the next reaction. The synthesis of oxytocin via solution-phase methods was historically significant in the initial structural confirmation and biological activity studies of the hormone. nih.gov
Oxidative Cyclization Strategies in Oxytocin Synthesis
The formation of the disulfide bridge between the two cysteine residues is a critical step that confers the characteristic cyclic structure and biological activity of oxytocin. This oxidative cyclization can be performed either on the resin-bound peptide or after cleavage in solution.
Iodine is a frequently used oxidizing agent for this purpose. researchgate.netthieme-connect.comnih.gov One method involves the removal of the S-Acm (acetamidomethyl) protecting group from the cysteine residues and subsequent cyclization using iodine while the peptide is still attached to the resin. researchgate.netthieme-connect.com This on-resin approach can lead to high yields of the cyclized product. researchgate.net Alternatively, after the linear peptide is cleaved from the resin and the cysteine protecting groups are removed (e.g., by sodium in liquid ammonia), oxidation with iodine in methanol (B129727) can be performed to form the disulfide bond in solution. nih.gov Minimizing dimer and polymer formation is a key challenge in solution-phase cyclization, which can be addressed by using dilute conditions. nih.govjasco.hu
Other oxidizing agents and strategies have also been explored. For instance, N-chlorosuccinimide (NCS) has been used for on-resin oxidation. jasco.hu Another approach utilizes methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) for on-resin disulfide bond formation, which has been shown to minimize the formation of oligomeric side products. researchgate.net
Degradation Pathways and Mechanisms of Oxytocin Instability in Solution
Oxytocin is known to have limited stability in aqueous solutions, particularly at elevated temperatures, which poses challenges for its formulation and storage. researchgate.netconceptfoundation.org Understanding its degradation pathways is essential for developing stable formulations.
Characterization of Oxytocin Degradation Products
The degradation of oxytocin in aqueous solution can proceed through several mechanisms, leading to a variety of degradation products. researchgate.netnih.govnih.gov The specific products formed are highly dependent on factors such as pH and temperature. nih.govnih.gov
Major degradation pathways include:
Disulfide Exchange/Modification : The disulfide bond is a primary site of instability. This can lead to the formation of trisulfides and tetrasulfides. nih.govnih.gov Dimerization through intermolecular disulfide bond formation is also a significant degradation pathway. nih.govresearchgate.net
Deamidation : The amide groups on the side chains of Gln⁴ and Asn⁵, as well as the C-terminal Gly⁹-amide, are susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acids. nih.govnih.gov
β-elimination : Research suggests that degradation can be initiated by β-elimination of the disulfide linkage. researchgate.netnih.govdntb.gov.ua This process can lead to the formation of a linear N-pyruvoylated octapeptide and ultimately to the formation of dimers. researchgate.netnih.govdntb.gov.ua
The table below summarizes some of the identified degradation products of oxytocin under different pH conditions. nih.gov
| pH Condition | Major Degradation Products |
| pH 2.0 | Deamidated species (at Gln⁴, Asn⁵, Gly⁹-NH₂) and combinations thereof. |
| pH 4.5, 7.0, 9.0 | Tri- and tetrasulfide-containing monomers, various disulfide-linked dimers, and larger aggregates. |
| pH 9.0 | In addition to the above, mono-deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂ occurs. |
Formation of Citrate (B86180) Adducts in Oxytocin Formulations
While some formulation components can react with peptides to form degradation adducts, studies on oxytocin in citrate buffer have revealed a stabilizing interaction rather than a degradative one. The stability of oxytocin in aqueous solutions is significantly improved in the presence of citrate buffer, particularly when combined with divalent metal ions such as Ca²⁺, Mg²⁺, or Zn²⁺. nih.govnih.govrug.nlresearchgate.net
This stabilizing effect is attributed to a strong interaction between oxytocin, the divalent metal ions, and the citrate molecules. nih.govnih.govrug.nl It is hypothesized that a buffer with more than one carboxylate group, like citrate, is required for this stabilizing effect. ubaya.ac.id Isothermal titration calorimetry measurements have confirmed a strong interaction between oxytocin and these divalent cations in the presence of citrate buffer, an interaction that is absent in acetate (B1210297) buffer, where no such stabilization is observed. nih.govnih.govrug.nl This suggests the formation of a stable complex that protects oxytocin from degradation pathways. For instance, the combination of zinc and aspartate (another buffer with multiple carboxylate groups) has been shown to suppress the formation of oxytocin dimers by protecting the disulfide bridge. ubaya.ac.idnih.gov Therefore, in the context of oxytocin formulations, "citrate adducts" are better understood as stabilizing complexes rather than degradation products.
The table below shows the recovery of oxytocin in different buffered solutions after storage, highlighting the protective effect of citrate.
| Buffer (pH ~4.5) | Storage Condition | Oxytocin Recovery (%) |
| Water | 4 weeks at 55°C | < 10% |
| Acetate Buffer | 4 weeks at 55°C | ~30% |
| Citrate Buffer | 4 weeks at 55°C | > 30% |
| Citrate Buffer + CaCl₂ (50 mM) | 4 weeks at 55°C | > 80% |
Data adapted from studies on oxytocin stability. nih.gov
Intermolecular Degradation Pathways: Dimer, Trisulfide, and Tetrasulfide Formation
Oxytocin's structure, a cyclic nonapeptide with a disulfide bond between its Cys-1 and Cys-6 residues, is central to its function and its degradation profile. nih.gov In aqueous solutions, particularly under thermal stress and at pH values of 4.5 and above, oxytocin is susceptible to intermolecular reactions that compromise its integrity. nih.govresearchgate.net A primary degradation pathway begins with the β-elimination of the disulfide linkage. nih.gov This reaction forms a linear intermediate peptide containing a dehydroalanine (B155165) at position 1 and a persulfide (S-thiocysteine) at position 6. nih.gov
This highly reactive persulfide intermediate can then transfer a sulfur atom to an intact oxytocin molecule. nih.gov This process results in the formation of monomeric oxytocin analogues with modified disulfide bridges, namely oxytocin trisulfide (containing three sulfur atoms) and oxytocin tetrasulfide (containing four sulfur atoms). nih.govnih.govresearchgate.netresearchgate.net
In addition to polysulfide formation, the instability of the disulfide bond can lead to the creation of various covalent dimers. nih.govresearchgate.netresearchgate.net These dimers are typically linked by disulfide bonds and may also involve dityrosine (B1219331) linkages. researchgate.netresearchgate.net The formation of these dimers, along with trisulfides and tetrasulfides, represents a significant route of degradation, reducing the concentration of active, monomeric oxytocin. researchgate.netacs.orgacs.org Studies have shown that these degradation pathways, which all involve the cysteine residues, are prominent at neutral and alkaline pH levels. nih.govresearchgate.net
Stabilization Strategies for Oxytocin in Aqueous Media
The inherent instability of oxytocin in aqueous solutions has prompted extensive research into formulation strategies to prevent degradation. The primary goals of these strategies are to inhibit the chemical reactions that lead to aggregation and the formation of dimers and polysulfides. Key approaches include the careful selection of buffer systems, control of pH, and the inclusion of specific excipients like divalent metal ions.
Influence of Buffer Systems on Oxytocin Stability
Buffer systems are crucial for maintaining an optimal pH and can significantly influence the stability of peptide drugs like oxytocin. Compared to unbuffered solutions like pure water, the presence of buffer salts can substantially increase oxytocin's stability, particularly at refrigerated temperatures. nih.govrug.nl
Both citrate and acetate buffers are commonly used in pharmaceutical formulations. Studies comparing their effects on oxytocin stability have yielded context-dependent results. Some research indicates that acetate buffer provides better stability for oxytocin than citrate/phosphate (B84403) buffer systems. opinvisindi.ispharmaexcipients.com In one study, lower concentrations of acetate buffer (≤0.025 M) at a pH of 4.5 were found to be most beneficial. opinvisindi.is
However, a significant body of research highlights the unique advantages of citrate buffer, particularly when used in conjunction with other stabilizing agents. nih.govnih.govresearchgate.net A key distinction emerges in formulations containing divalent metal ions, where citrate buffer demonstrates a pronounced synergistic effect that is absent in acetate buffer. nih.govnih.govresearchgate.net Isothermal titration calorimetry measurements have revealed a strong interaction between oxytocin and divalent metal ions in the presence of citrate, an interaction not observed in acetate buffer. nih.govnih.govresearchgate.net Furthermore, the addition of certain additives, such as 18-crown-6, has been shown to stabilize oxytocin in a citrate/phosphate buffer while having a destabilizing effect in an acetate buffer, further underscoring the distinct chemical environments these buffers create. acs.orgnih.gov
| Buffer System | Key Findings | Reference |
|---|---|---|
| Citrate Buffer | Shows strong synergistic stabilizing effect with divalent metal ions. Facilitates interaction between oxytocin and metal ions. | nih.govnih.govresearchgate.net |
| Acetate Buffer | Found to be more stabilizing than citrate/phosphate buffer in some studies. Does not show a synergistic effect with divalent metal ions. | nih.govopinvisindi.ispharmaexcipients.comnih.govresearchgate.net |
| Citrate/Phosphate Buffer | Less effective at stabilizing oxytocin compared to acetate buffer in direct comparisons. | opinvisindi.ispharmaexcipients.com |
| Unbuffered (Water) | Significantly lower stability compared to buffered solutions. | nih.govrug.nl |
The stability of oxytocin is strongly dependent on the pH of its formulation. nih.govresearchgate.netresearchgate.net Extensive research has demonstrated that oxytocin exhibits its greatest stability in the slightly acidic range, with an optimal pH identified at approximately 4.5. nih.govresearchgate.netresearchgate.netacs.orgnih.gov Another study investigating a broader pH range found the slowest degradation occurred at pH 3.5. longdom.org
The degradation pathways are highly influenced by pH. At the optimal pH of 4.5, the primary degradation products are dimers and tri- and tetrasulfides. nih.govresearchgate.net At more acidic pH levels (e.g., pH 2.0), deamidation at various residues becomes the dominant degradation pathway. nih.govresearchgate.net Conversely, at neutral (pH 7.0) and alkaline (pH 9.0) conditions, the formation of polysulfides and aggregates accelerates significantly. nih.govresearchgate.net The increased stability at pH 4.5 is partly attributed to the protonation of the N-terminal amino group, which reduces its ability to act as a base and initiate degradation reactions like β-elimination. researchgate.netresearchgate.netnih.gov
| pH Level | Relative Stability | Primary Degradation Pathways | Reference |
|---|---|---|---|
| 2.0 | Moderate | Deamidation of Gln(4), Asn(5), and Gly(9)-NH2 | nih.govresearchgate.net |
| 3.5 - 4.5 | Highest | Formation of tri/tetrasulfides and dimers (slowest rate) | nih.govresearchgate.netlongdom.org |
| 7.0 | Low | Accelerated formation of tri/tetrasulfides and dimers | nih.govresearchgate.net |
| 9.0 | Lowest | Fastest formation of tri/tetrasulfides, dimers, and deamidation products | nih.govresearchgate.net |
Role of Divalent Metal Ions in Oxytocin Stabilization
Divalent metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), have been investigated as potential stabilizers for oxytocin. rsc.org Studies show that in unbuffered aqueous solutions, these ions offer only a limited stabilizing effect, especially at elevated temperatures. nih.gov Their true potential is realized when they are combined with an appropriate buffer system. nih.govnih.govresearchgate.net The interaction between oxytocin and divalent cations is believed to be crucial for its stabilization, potentially by inducing a conformational change that protects the labile disulfide bond. researchgate.netresearchgate.net
A robust and effective strategy for stabilizing oxytocin involves the combined use of divalent metal ions and a citrate buffer. nih.govnih.govresearchgate.net This combination produces a powerful synergistic effect that significantly enhances oxytocin stability, far beyond what is achieved by either component alone. nih.govrug.nlnih.gov The stability of oxytocin in these formulations is improved in the presence of at least 2 mM of CaCl₂, MgCl₂, or ZnCl₂ and is dependent on the concentration of the metal ion. nih.govnih.govresearchgate.net
The underlying mechanism for this synergy is a specific molecular interaction. In the presence of citrate, a strong, measurable interaction occurs between the divalent metal ions and the oxytocin molecule. nih.govnih.govresearchgate.net This interaction, which is notably absent in acetate buffer, is thought to create a protective complex around the peptide. nih.govnih.govresearchgate.net This complex formation effectively suppresses intermolecular reactions involving the cysteine residues. acs.orgnih.gov As a result, the formation of major degradation products—including citrate adducts, dimers, trisulfides, and tetrasulfides—is greatly reduced. acs.orgacs.org Long-term stability studies at 40°C have confirmed the substantial stabilizing effect of this combination. nih.govrug.nl
| Divalent Metal Ion | Concentration | Oxytocin Recovery after 4 weeks at 55°C (Approx.) | Reference |
|---|---|---|---|
| None | 0 mM | ~20% | nih.gov |
| Calcium (Ca²⁺) | 50 mM | ~80% | nih.gov |
| Magnesium (Mg²⁺) | 50 mM | ~90% | rug.nl |
| Zinc (Zn²⁺) | 10 mM | ~90% | nih.gov |
Biochemical and Molecular Pharmacology of the Oxytocin System
Oxytocin (B344502) Receptor (OTR) Characterization and Subtypes
The oxytocin receptor (OTR) is a crucial component of the oxytocin system, mediating the diverse physiological and behavioral effects of the neurohormone oxytocin. wikipedia.org As a member of the G protein-coupled receptor (GPCR) family, specifically the rhodopsin-type (Class I) group, the OTR transduces extracellular signals into intracellular responses. nih.govwikipedia.orgphysiology.org Its activity is primarily mediated through coupling with Gq/11 proteins, leading to the activation of phospholipase C-β and subsequent downstream signaling cascades. nih.govphysiology.orgnih.gov
OTR Structure and Molecular Cloning in Diverse Species
The OTR is a transmembrane protein characterized by seven hydrophobic domains that span the cell membrane, an extracellular N-terminus, and an intracellular C-terminus. nih.govmdpi.com The gene encoding the human OTR, designated as OXTR, is located on chromosome 3p25. wikipedia.org The structure of the OTR gene has been characterized in several species, including rats. The rat OTR gene spans over 20 kilobases and is composed of three exons and two introns. nih.govnih.gov A notable feature is a large intron of over 12 kilobases that separates the coding region between the sixth and seventh transmembrane domains. nih.govnih.gov
Molecular cloning has been instrumental in understanding the structure and function of the OTR across different species. The predicted amino acid sequence of the rat OTR shares a high degree of identity (93%) with the human OTR. nih.govnih.gov However, it exhibits lower sequence similarity to the rat vasopressin V1a (48%) and V2 (38%) receptors, highlighting its distinct nature despite the structural similarity between oxytocin and vasopressin. nih.govnih.gov The cloning and expression of the OTR gene have been crucial for detailed pharmacological characterization and for studying the molecular mechanisms that regulate its expression, which is known to be significantly upregulated in uterine tissue before the onset of parturition. nih.govnih.gov
Distribution and Density of OTR in Peripheral and Central Tissues
Oxytocin receptors are widely distributed throughout the body, in both peripheral tissues and the central nervous system, reflecting the broad range of oxytocin's functions. auctoresonline.orgnih.gov
In peripheral tissues, OTRs are prominently expressed in the uterus, particularly in the myometrium and endometrium, where their density dramatically increases towards the end of pregnancy to facilitate uterine contractions during labor. wikipedia.orgphysiology.orgnih.gov They are also found in the myoepithelial cells of the mammary glands, playing a vital role in milk ejection. wikipedia.orgauctoresonline.org Other peripheral locations with OTR expression include the heart, blood vessels, kidneys, ovaries, testes, placenta, amnion, corpus luteum, thymus, pancreas, and adipocytes. physiology.orgauctoresonline.org
Within the central nervous system, OTRs have a heterogeneous distribution. frontiersin.org High densities of OTRs are found in various brain regions associated with social behavior, memory, and emotional processing. These include the hypothalamus (supraoptic and paraventricular nuclei), amygdala, hippocampus, olfactory nucleus, and anterior cingulate cortex. auctoresonline.orgnih.gov Immunohistochemical studies in rats have shown distinct OTR expression in the hippocampus, pons, and substantia nigra. nih.gov Interestingly, while oxytocin is primarily found in nerve fibers throughout the brain, OTRs are mainly observed in cell somas. nih.gov In some regions, such as the amygdala and hypothalamus, there is a clear overlap of oxytocin fibers and OTR expression. nih.gov
Distribution of Oxytocin Receptors (OTR) in Peripheral and Central Tissues
| Tissue/Region | Location | Primary Function |
|---|---|---|
| Uterus (Myometrium and Endometrium) | Peripheral | Uterine contractions during labor. wikipedia.orgphysiology.org |
| Mammary Glands (Myoepithelial cells) | Peripheral | Milk ejection. wikipedia.orgauctoresonline.org |
| Heart and Blood Vessels | Peripheral | Cardiovascular regulation. auctoresonline.org |
| Kidneys | Peripheral | Renal function. auctoresonline.org |
| Hypothalamus (Supraoptic and Paraventricular Nuclei) | Central | Neuroendocrine regulation, social behavior. auctoresonline.orgnih.gov |
| Amygdala | Central | Emotional processing, social recognition. nih.gov |
| Hippocampus | Central | Learning and memory. nih.govfrontiersin.org |
| Olfactory Bulb | Central | Olfactory processing, social memory. auctoresonline.org |
Ligand-Receptor Binding Kinetics and Affinity
The interaction between oxytocin and its receptor is a critical determinant of the physiological response. This interaction is characterized by specific binding kinetics and high affinity.
Investigation of Oxytocin-OTR Binding Sites
The binding of oxytocin to its receptor has been extensively studied using various techniques, including photoaffinity labeling, site-directed mutagenesis, and the construction of receptor chimeras. nih.gov These studies have revealed that the N-terminus of the OTR is primarily involved in agonist binding. nih.gov Interestingly, antagonists that are structurally derived from oxytocin bind to distinct sites on the receptor that only partially overlap with the agonist binding site. nih.gov
Radioligand binding assays are a key method for quantifying the affinity of ligands for the OTR. researchgate.netnih.gov For instance, studies using [³H]-oxytocin on human uterine smooth muscle cell plasma membranes have demonstrated a single class of high-affinity binding sites with an apparent equilibrium dissociation constant (Kd) of 0.76 nM and a maximum receptor density (Bmax) of 153 fmol/mg protein. nih.gov
Binding Affinity of Ligands to the Oxytocin Receptor
| Ligand | Receptor Source | Affinity (Ki/Kd) | Assay Method |
|---|---|---|---|
| Oxytocin | Human Uterine Smooth Muscle Cells | Kd: 0.76 nM. nih.gov | [³H]-oxytocin Radioligand Binding. nih.gov |
| Retosiban (Antagonist) | Human Oxytocin Receptor | Ki: 1 - 4.1 nM. rcsb.org | Binding Affinity Assay. rcsb.org |
Conformational Changes of Oxytocin upon Metal Ion Coordination and Receptor Binding
The conformation of the oxytocin molecule is not static and undergoes significant changes upon interaction with divalent metal ions, which is crucial for its successful binding to the OTR. researchgate.net Experimental and theoretical studies have shown that the binding of zinc (Zn²⁺) to oxytocin drastically alters its conformation, facilitating the correct positioning of the hormone in the active site of the receptor. researchgate.netacs.org
Spectroscopic studies, such as circular dichroism, have demonstrated that both copper (Cu²⁺) and zinc (Zn²⁺) bind to oxytocin and induce distinct structural changes. nih.govrsc.org The binding of Zn²⁺ to oxytocin is thought to create a structured hydrophobic binding site on the exterior of the peptide, which is conducive to receptor binding. acs.org Ion mobility experiments combined with molecular modeling suggest that Zn²⁺ occupies an octahedral site in the interior of the oxytocin peptide. acs.org These metal-ion-induced conformational changes are a key factor in modulating the biological activity of oxytocin. nih.govrsc.org While metal binding to oxytocin is established, the precise manner in which these conformational changes alter downstream signaling pathways upon receptor binding is an area of ongoing research. nih.govrsc.org
Intracellular Signal Transduction Pathways Mediated by OTR Activation
The oxytocin receptor (OTR) is a class I G protein-coupled receptor (GPCR) that, upon binding its ligand oxytocin, initiates a cascade of intracellular events crucial for its diverse physiological and behavioral effects. physiology.orgunibe.chfrontiersin.org The signaling repertoire of the OTR is complex, involving various G proteins and downstream effectors that ultimately modulate cellular responses, most notably intracellular calcium levels. nih.govnih.gov
Activation of the OTR predominantly involves its coupling to heterotrimeric G proteins of the Gαq/11 class. frontiersin.orgnih.govnih.govimrpress.com This interaction stimulates the effector enzyme Phospholipase C-β (PLC-β). physiology.orgunibe.chnih.govresearchgate.net PLC-β then catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.govimrpress.comresearchgate.net
The IP3 molecule diffuses into the cytoplasm and binds to specific IP3 receptors located on the membrane of the sarcoplasmic reticulum, which is a primary intracellular calcium store. imrpress.comresearchgate.net This binding triggers the release of stored calcium ions (Ca2+) into the cytosol. nih.govimrpress.com Simultaneously, DAG remains in the cell membrane and acts as an activator for Protein Kinase C (PKC), which in turn can phosphorylate a variety of cellular proteins, leading to further downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade. physiology.orgunibe.chresearchgate.net
While the Gαq/11-PLC pathway is the canonical signaling route, the OTR can also couple to Gαi proteins. physiology.orgunibe.ch This alternative coupling can lead to different cellular outcomes, such as the inhibition of adenylyl cyclase or the activation of different PLC isoforms, contributing to the diversity of oxytocin's effects. researchgate.net
The activation of OTR leads to a characteristic biphasic increase in cytosolic Ca2+ concentration. oup.com The initial, rapid spike in intracellular calcium is primarily due to the IP3-mediated release of Ca2+ from intracellular stores, a process that can occur even in the absence of extracellular calcium. nih.govoup.comnih.gov This initial phase is followed by a sustained plateau phase, which is dependent on the influx of calcium from the extracellular environment through plasma membrane channels. nih.gov This influx can be mediated by store-operated calcium entry, a mechanism triggered by the depletion of intracellular calcium stores.
This elevation of intracellular Ca2+ is a critical step in many of oxytocin's physiological functions. For instance, in smooth muscle cells like those in the myometrium, the increased cytosolic Ca2+ binds to calmodulin. imrpress.comresearchgate.net The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in muscle contraction. imrpress.comresearchgate.net
Furthermore, OTR activation can induce a state of "Ca2+-sensitization," where a greater contractile force is generated for a given concentration of intracellular Ca2+. imrpress.com This process often involves the inhibition of myosin light chain phosphatase (MLCP) through pathways like the RhoA/Rho-kinase (ROCK) cascade, leading to a net increase in phosphorylated myosin light chains and enhanced contractility. imrpress.comresearchgate.net
Genetic and Epigenetic Regulation of the Oxytocin Receptor
The expression and function of the oxytocin receptor are not static; they are dynamically regulated by genetic variations and epigenetic modifications. These regulatory mechanisms contribute to individual differences in social behavior, emotional processing, and susceptibility to certain neuropsychiatric conditions. frontiersin.org
The human oxytocin receptor gene (OXTR), located on chromosome 3p25, contains numerous single nucleotide polymorphisms (SNPs). frontiersin.org These common genetic variations can influence the receptor's expression, signaling efficiency, and ultimately, human social behaviors. nih.govresearchgate.net Research has linked several OXTR SNPs to a wide range of traits, from social recognition and pair-bonding to moral judgment and subjective well-being. frontiersin.orgnih.govresearchgate.netpnas.org
For example, the SNP rs53576 has been associated with empathy and maternal behavior. pnas.org Another variant, rs237887, has been strongly linked to face recognition memory, with individuals homozygous for the ancestral A allele showing impairments in this skill. pnas.org Similarly, rs7632287 has been associated with pair-bonding traits in women and social problems in girls. researchgate.net Studies have also identified associations between OXTR polymorphisms and reactions to social stressors, such as betrayal of trust. oup.com
Table 1: Selected Polymorphisms in the Oxytocin Receptor Gene (OXTR) and Their Associated Behavioral Traits
| SNP | Associated Behavioral Trait / Finding | Reference(s) |
| rs237889 | Associated with variations in moral judgment (deontological vs. utilitarian). | nih.gov |
| rs7632287 | Linked to pair-bonding behaviors in women and social problems in girls. | researchgate.net |
| rs237887 | Strongly associated with face recognition memory; the A/A genotype is linked to poorer performance. | pnas.org |
| rs53576 | Implicated in individual differences in maternal and empathic behavior, as well as subjective well-being. | frontiersin.orgpnas.org |
| rs2254298 | The AA genotype is associated with higher scores on subjective well-being. | frontiersin.org |
Epigenetic mechanisms, particularly DNA methylation, play a crucial role in regulating OXTR expression without altering the underlying DNA sequence. frontiersin.orgnih.gov DNA methylation involves the addition of a methyl group to cytosine bases, typically at CpG dinucleotides (a cytosine followed by a guanine). frontiersin.orgnih.gov Increased methylation within the promoter region of a gene is often associated with reduced gene transcription and expression. nih.govnih.gov
The OXTR gene contains a specific CpG-rich region in its promoter, termed MT2, which is susceptible to methylation. nih.gov Studies have shown that increased methylation of this region is associated with decreased OXTR expression. nih.govnih.govoup.com This epigenetic "tuning" of the oxytocin system can be influenced by environmental factors, especially early life experiences. frontiersin.orgnih.govresearchgate.net For instance, variations in parental care have been linked to differences in OXTR methylation in offspring. nih.gov
This epigenetic regulation has functional consequences. Higher levels of OXTR methylation have been associated with autism spectrum disorder, callous-unemotional traits, and altered brain activity in regions involved in social perception, such as the superior temporal gyrus and the dorsal anterior cingulate cortex. frontiersin.org Furthermore, OXTR methylation has been linked to physiological endophenotypes, showing an association with reduced resting parasympathetic nervous system activity and increased gray matter volume in the central amygdala, a brain region critical for fear and anxiety processing. oup.com
Table 2: Research Findings on OXTR DNA Methylation
| Study Focus | Key Findings | Reference(s) |
| Gene Expression | Increased methylation of the MT2 promoter region is associated with reduced OXTR expression. | nih.govnih.govoup.com |
| Early Life Experience | Early life stress and variations in parental care are associated with changes in OXTR methylation levels in offspring. | nih.govresearchgate.net |
| Neural Correlates | Higher OXTR methylation is linked to greater activation in the superior temporal gyrus and dorsal anterior cingulate cortex during social perception tasks. | frontiersin.org |
| Behavioral & Clinical Associations | OXTR methylation has been associated with autism, high callous-unemotional traits, and depressive symptoms. | frontiersin.orgresearchgate.net |
| Physiological Endophenotypes | Increased OXTR methylation is associated with reduced parasympathetic tone and increased central amygdala gray matter volume. | oup.com |
Advanced Analytical Methodologies for Oxytocin Research
Chromatographic Techniques for Oxytocin (B344502) Quantification and Purity Assessment
Chromatography separates the components of a mixture for individual analysis. For oxytocin citrate (B86180), this is essential to distinguish the active peptide from impurities, degradation products, and other molecules in a sample.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oxytocin in pharmaceutical preparations. core.ac.uknih.govptfarm.pl It is highly regarded for its selectivity, repeatability, and ability to determine not only the content but also the purity of oxytocin. ptfarm.pl Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. core.ac.ukguidechem.com
Several isocratic and gradient HPLC methods have been developed for oxytocin analysis. core.ac.uk Isocratic methods, which use a constant mobile phase composition, are considered suitable for monitoring the quality and stability of synthetic oxytocin. core.ac.uk For instance, a mobile phase of 12% v/v acetonitrile (B52724) in a phosphate (B84403) buffer at pH 3 or 7 has been successfully used. core.ac.uk Another isocratic method utilized a mobile phase of 20% v/v acetonitrile in a 50 mM potassium dihydrogen orthophosphate buffer at pH 7, achieving a lower limit of quantitation of 0.0075 IU/ml. core.ac.uk Gradient elution, where the mobile phase composition changes during the analysis, can offer better resolution for separating oxytocin from its diastereoisomers. core.ac.uk
The detection of oxytocin in HPLC is typically performed using UV detectors at wavelengths around 200-225 nm. core.ac.uksielc.com The limit of detection for oxytocin has been reported to be as low as 0.88 ng/µl at 210 nm and 1.17 ng/µl at 215 nm. core.ac.uk The precision of HPLC methods for oxytocin analysis is high, with relative standard deviation (RSD) values often between 1% and 1.5%. core.ac.uk
Table 1: Examples of HPLC Methods for Oxytocin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Chromatography Type | Isocratic RP-HPLC | Isocratic RP-HPLC | Gradient RP-HPLC |
| Mobile Phase | 12% v/v acetonitrile in phosphate buffer (pH 3 or 7) | 20% v/v acetonitrile in 50 mM potassium dihydrogen orthophosphate buffer (pH 7) | Phosphate buffer (pH 2.3) and acetonitrile gradient |
| Detection Wavelength | Not Specified | 220 nm | Not Specified |
| Application | Monitoring quality and stability of synthetic oxytocin | Determination of neurohypophyseal hormones | Separation of oxytocin from its diastereoisomers |
| Reference | core.ac.uk | core.ac.uk | core.ac.uk |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is particularly valuable for quantifying low concentrations of oxytocin in complex biological matrices like plasma and milk. lcms.czfrontiersin.orgasianpubs.org LC-MS/MS methods are generally considered more reliable and precise than immunoassays. waters.com
The process typically involves extracting oxytocin from the sample, often using solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. asianpubs.org Multiple reaction monitoring (MRM) is a common scan mode used in LC-MS/MS for quantification, providing high selectivity and sensitivity. lcms.czasianpubs.org For example, one method used ion transitions of m/z 1005 > 939 for quantification and 1005 > 489 for qualification. asianpubs.org
LC-MS/MS has demonstrated the ability to achieve very low limits of quantification (LLOQ) for oxytocin, reaching the picogram per milliliter (pg/mL) range in human plasma. lcms.cz One advanced system, the ionKey/MS System, which operates at low flow rates, has achieved an LLOQ of 10 pg/mL for oxytocin in human plasma. lcms.czwaters.com The use of an isotopically labeled internal standard, such as 13C15N-isotopically labeled oxytocin, is crucial for accurate quantification. lcms.cz
Table 2: Performance of an Ultrasensitive LC-MS/MS Method for Oxytocin in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | lcms.czwaters.com |
| Linearity Range | 10 to 20,000 pg/mL | waters.com |
| Assay Reproducibility (CV) | <15% | waters.com |
| Carryover | 0.02% | waters.com |
Thin Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that is particularly useful for monitoring the progress of chemical reactions during the synthesis of peptides like oxytocin. core.ac.uk It allows for the quick identification of the presence of oxytocin and the disappearance of starting materials.
For instance, cellulose-coated plates with an electrolyte solution of pyridine-acetic acid-water (1:10:90) at a pH of 4.6 have been found suitable for identifying oxytocin during its synthesis. core.ac.uk While not as quantitative or precise as HPLC or LC-MS/MS, TLC serves as a valuable qualitative tool in the synthetic process.
Immunoassays for Oxytocin Detection
Immunoassays utilize the specific binding of an antibody to its antigen (in this case, oxytocin) to detect and quantify the molecule. These methods are widely used due to their high sensitivity and ability to process a large number of samples.
Enzyme-Linked Immunosorbent Assays (ELISA) are a common type of immunoassay used for oxytocin measurement. nih.govfrontiersin.orgresearchgate.net In an ELISA, an enzyme is linked to an antibody, and the enzyme's activity is used to produce a measurable signal, typically a color change, which is proportional to the amount of oxytocin present. nih.gov Commercially available ELISA kits are widely used for measuring oxytocin in various biological samples, including plasma and urine. frontiersin.orgresearchgate.net
The sensitivity of commercial ELISA kits for oxytocin is typically in the range of 15 pg/mL. frontiersin.org However, the specificity of these assays can be a concern, as they may show cross-reactivity with other peptides or interfering substances in the sample matrix. nih.gov To improve accuracy, a sample extraction step is often recommended before analysis. nih.gov Without extraction, measured oxytocin levels can be significantly higher and may not correlate well with results from more specific methods like LC-MS/MS. nih.govnih.gov The measurable range of one newly developed solid-phase ELISA was 10 to 2,000 pg/ml. nih.gov
Table 3: Comparison of Oxytocin Measurements With and Without Sample Extraction Using an EIA Kit
| Sample Type | Measurement without Extraction | Measurement with Extraction | Correlation | Reference |
|---|---|---|---|---|
| Human Plasma | >100-fold higher than extracted | Lower values | Minimal (Spearman's rho = -0.10) | nih.gov |
Radioimmunoassays (RIA) are another type of immunoassay that were among the first methods developed for measuring oxytocin. nih.govnih.gov In RIA, a radiolabeled version of oxytocin competes with the unlabeled oxytocin in the sample for binding to a limited number of antibody binding sites. By measuring the amount of radioactivity, the concentration of oxytocin in the sample can be determined.
Similar to ELISA, the specificity of RIA can be affected by cross-reactivity, and a sample extraction step is often necessary for accurate results. nih.gov When comparing RIA and ELISA for the same extracted plasma samples, a strong correlation has been observed, though the absolute concentrations reported by the two assays can differ significantly, with ELISA values being substantially higher in some cases. researchgate.net In one study comparing methods, most unextracted and extracted samples measured by RIA were below the level of detection. nih.gov
Preclinical Research Paradigms and Animal Models for Oxytocin System Function
Rodent Models for Investigating Oxytocin (B344502) System Physiology and Behavior
Rodent models, particularly mice and rats, are fundamental in the preclinical investigation of the oxytocin system's role in physiology and behavior. nih.gov These models allow for controlled experimental manipulations that are not feasible in human subjects, providing invaluable insights into the neurobiological underpinnings of oxytocin's effects.
Genetic manipulation in rodents has been a powerful tool for elucidating the specific functions of oxytocin (OT) and its receptor (OTR). Early studies utilizing whole-body oxytocin knockout mice demonstrated that while milk ejection was unequivocally dependent on oxytocin, functions like parturition and maternal behaviors were less so, suggesting possible genetic compensation from related systems, such as vasopressin. researchgate.netnih.gov
Subsequent research with mice lacking the oxytocin receptor (OTR) revealed more pervasive social impairments, even with normal parturition. researchgate.net These OTR knockout mice often exhibit heightened aggression and social deficits. researchgate.net For instance, female mice deficient in oxytocin show significant impairments in maternal care, such as poor pup retrieval. researchgate.net
To overcome the limitations of whole-body knockouts, which can induce developmental compensations, researchers have developed conditional knockout models using the Cre-LoxP system. nih.gov This technology allows for the inactivation of the OTR gene in specific brain regions or at particular developmental stages. nih.govoup.com For example, by crossing mice with a "floxed" OTR gene (exons flanked by loxP sites) with mice expressing Cre recombinase under a specific promoter (like the Ca2+/calmodulin-dependent protein kinase IIα promoter for forebrain-specific expression), scientists can create forebrain-specific OTR knockout mice. nih.govoup.com These models have been instrumental in dissecting the region-specific roles of oxytocin signaling in complex behaviors. nih.gov
| Model Type | Key Genetic Modification | Observed Phenotypes | Key Findings |
|---|---|---|---|
| Oxytocin Knockout (OT KO) Mouse | Deletion of the oxytocin gene | Deficient milk ejection, impaired maternal behaviors (e.g., poor pup retrieval), increased aggression. researchgate.netnih.gov | Highlights the critical role of oxytocin in lactation and maternal care. researchgate.net |
| Oxytocin Receptor Knockout (OTR KO) Mouse | Deletion of the oxytocin receptor gene | Pervasive social impairments, elevated aggression, normal parturition but potential for subtle deficits in maternal care leading to increased pup mortality. researchgate.net | Demonstrates the necessity of the OTR for a wide range of social behaviors, independent of its role in birth. researchgate.net |
| Conditional OTR Knockout (Cre-LoxP) | Region- or time-specific deletion of the OTR gene | Varies depending on the specific region and timing of the knockout. Forebrain-specific knockouts show specific social deficits. nih.gov | Allows for precise dissection of the neural circuits and developmental windows in which OTR signaling is crucial. nih.govoup.com |
The pharmacological manipulation of the oxytocin system through the administration of agonists and antagonists is a cornerstone of preclinical research. Central administration of oxytocin agonists in rodents has been shown to enhance social recognition and memory. nih.gov Conversely, the use of OTR antagonists can block these prosocial effects, providing strong evidence for the direct involvement of the oxytocin system.
For example, micro-infusion of an OTR antagonist into the medial amygdala (MeA) of rodents can block social approach and contact behaviors. nih.gov Studies have also utilized OTR antagonists to investigate the system's role during development. Transiently disrupting OTR signaling at embryonic day 16.5 in mice with an antagonist resulted in sex-specific behavioral changes in adulthood; treated males showed increased aggression and social investigation, while treated females had impaired social recognition memory. nih.govnih.gov This highlights a critical organizational role for the embryonic oxytocin system in shaping adult neural circuits and behavior. nih.gov
A variety of peptide and non-peptide OTR antagonists have been developed for research, including Atosiban, Barusiban, and Retosiban. semanticscholar.org These tools are crucial for investigating the necessity of OTR activation for specific behaviors and physiological processes. semanticscholar.orgresearchgate.net
In vitro cellular models provide a simplified, controlled environment to study the molecular mechanisms of oxytocin action at the cellular level. nih.gov Human myometrial cell lines, both primary cultures and immortalized lines (e.g., hTERT-C3), are widely used to investigate one of oxytocin's classical functions: the contraction of the uterus. researchgate.netnih.govphysiology.org Studies using these cell lines have shown that oxytocin stimulates their proliferation, suggesting a role for the OT/OTR system in regulating uterine cell growth. nih.gov
A key technique in this area is the collagen lattice contraction assay. nih.govresearchgate.net In this system, myometrial cells are grown on a lattice of collagen. The addition of oxytocin causes the cells to contract, which in turn leads to a measurable contraction of the collagen lattice. researchgate.netnih.gov This assay provides a quantitative method to assess the efficacy of oxytocin and to screen for the activity of OTR agonists and antagonists. nih.govphysiology.org For example, research has demonstrated that the oxytocin-induced contraction in this assay is dose-dependent and can be effectively blocked by specific OTR antagonists like Atosiban. researchgate.netnih.gov This in vitro system is a powerful tool for dissecting the signal transduction pathways involved in the uterotonic actions of oxytocin. nih.gov
Neurobiological Mechanisms of Oxytocin Action in Animal Models
Understanding the neurobiological mechanisms of oxytocin requires mapping its projections within the central nervous system and elucidating its interactions with other neurotransmitter systems.
Oxytocin is synthesized primarily in the magnocellular and parvocellular neurons of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus. researchgate.netfrontiersin.orgnih.gov While magnocellular neurons traditionally project to the posterior pituitary for peripheral release, both neuron types also have extensive projections throughout the central nervous system. frontiersin.org These central projections allow oxytocin to act as a neurotransmitter and neuromodulator, influencing a wide array of behaviors. nih.gov
Using advanced tracing techniques, such as Cre-dependent reporters in transgenic mice, researchers have created comprehensive maps of oxytocin neuron projections. frontiersin.orgbohrium.combiorxiv.org These studies confirm that oxytocin neurons project broadly, innervating regions from the forebrain to the brainstem. biorxiv.org Key target areas that express high densities of oxytocin receptors include:
Limbic System: The amygdala (particularly the central nucleus), bed nucleus of the stria terminalis (BNST), hippocampus, and lateral septum are heavily targeted. frontiersin.orgnih.govnih.gov These regions are critical for regulating emotion, anxiety, social memory, and stress responses. nih.govnih.gov
Reward Pathways: Projections to the ventral tegmental area (VTA) are crucial for oxytocin's interaction with the dopamine (B1211576) system and its role in reward and reinforcement. nih.gov
Hypothalamus: Various nuclei within the hypothalamus itself are targeted, suggesting autocrine or paracrine regulation. frontiersin.org
Brainstem: Regions like the locus coeruleus and the nucleus of the solitary tract receive oxytocinergic input, implicating oxytocin in autonomic regulation. nih.gov
This widespread network of projections forms the anatomical basis for oxytocin's pleiotropic effects on behavior and physiology. biorxiv.org
| Originating Nuclei | Primary Target Region | Associated Functions |
|---|---|---|
| Paraventricular Nucleus (PVN) & Supraoptic Nucleus (SON) | Amygdala (Central Nucleus) | Modulation of fear, anxiety, and stress responses. nih.govnih.gov |
| Hippocampus (CA2 region) | Formation of social memory. biorxiv.org | |
| Ventral Tegmental Area (VTA) & Nucleus Accumbens (NAc) | Reward processing, social bonding, interaction with the dopamine system. nih.govnih.gov | |
| Bed Nucleus of the Stria Terminalis (BNST) | Anxiety and stress regulation. nih.gov |
A significant aspect of oxytocin's central action is its modulation of other neurotransmitter systems, most notably the dopamine system. nih.gov The interaction between oxytocin and dopamine is critical for the rewarding aspects of social behavior. mdpi.comelifesciences.org Research suggests a close anatomical and functional relationship between the two systems. mdpi.com
Oxytocinergic neurons project to key areas of the mesolimbic dopamine pathway, including the VTA and the nucleus accumbens (NAc). nih.govnih.gov The release of oxytocin in these regions can modulate dopaminergic activity. nih.gov For instance, oxytocin has been shown to increase dopamine release in these reward-related areas. mdpi.commdpi.com This interaction is believed to underlie the reinforcing properties of social bonding and maternal behavior. mdpi.com
Conversely, dopamine can also influence the activity of oxytocin neurons. nih.gov Dopamine receptors are expressed on oxytocin neurons within the hypothalamus, and dopamine signaling can stimulate the release of oxytocin. mdpi.commdpi.com This creates a reciprocal, positive feedback loop where social stimuli can trigger oxytocin release, which enhances the activity of the dopamine reward system, thereby reinforcing the social behavior. nih.gov This bidirectional modulation is a key mechanism through which oxytocin facilitates affiliative behaviors and social reward. nih.govmdpi.com
Peripheral Actions of Oxytocin in Organ Systems
Beyond its central effects, oxytocin acts as a hormone, influencing a wide range of peripheral tissues and organ systems. Receptors for oxytocin are found in the heart, bone, prostate, and uterus, and the hormone plays a significant role in metabolic regulation. drugbank.com
Heart: An oxytocinergic system is present in the heart of rodents and humans, suggesting a local, paracrine role for the peptide. researchgate.net In rat models, oxytocin has demonstrated cardioprotective effects. Studies show that oxytocin can be involved in differentiating stem cells into cardiac lineages and can promote angiogenesis by stimulating the differentiation of endothelial and smooth muscle cells. Research on rat heart tissue indicates that oxytocin receptor (OXTR) mRNA is expressed in all heart chambers, with significantly higher expression in the atria compared to the ventricles. researchgate.net This suggests that oxytocin and its receptors may function as a cardiovascular hormone system. researchgate.net
Bone: Emerging evidence from animal studies highlights oxytocin as an anabolic bone hormone. Bone cells, including osteoblasts and osteoclasts, express oxytocin receptors. In rodent models, oxytocin has been shown to promote the differentiation and function of osteoblasts, the cells responsible for bone formation. This leads to increased bone formation and improvements in bone microarchitecture. Furthermore, studies in ovariectomized rats, a model for postmenopausal osteoporosis, have demonstrated that systemic administration of oxytocin can prevent and even reverse bone loss induced by estrogen deficiency.
Prostate: The oxytocin system is also involved in the regulation of the prostate gland. In rat models, oxytocin has been implicated in modulating prostate growth. nih.gov Both epithelial and stromal cells of the normal human and rat prostate produce oxytocin and express its receptors. nih.gov Studies suggest that oxytocin can act as a growth promoter in certain prostatic conditions. In rat models of benign prostatic hyperplasia (BPH), an upregulation of the oxytocin receptor has been observed, suggesting its involvement in the development of this condition.
Uterus: The role of oxytocin in uterine contraction is its most well-characterized peripheral action. ncats.iodrugbank.com The concentration of oxytocin receptors in the myometrium (the smooth muscle layer of the uterus) increases dramatically during pregnancy, peaking during early labor. ncats.iodrugbank.com The binding of oxytocin to these receptors increases intracellular calcium, which is essential for uterine muscle contraction and the progression of labor. ncats.io This action is critical for parturition and for controlling postpartum bleeding by ensuring the uterus contracts after delivery. ncats.iohealthdirect.gov.au
Metabolism: Preclinical studies in rodents and non-human primates have established a significant role for oxytocin in regulating energy balance and metabolism. nih.govnih.gov Chronic oxytocin administration in diet-induced obese rodents leads to sustained weight reduction. nih.gov This effect is attributed not only to a reduction in food intake but also to increased energy expenditure and lipolysis (the breakdown of fats). nih.govnih.govmdpi.com Specifically, oxytocin has been shown to reduce visceral fat, a metabolically important fat depot. nih.gov Animal models also suggest that oxytocin can improve glucose homeostasis independently of its effects on body weight. nih.govmdpi.com
Table 1: Summary of Preclinical Research on Peripheral Actions of Oxytocin
Organ System Animal Model Key Research Finding Heart Rat OXTR mRNA is expressed in all heart chambers, with higher levels in atria than ventricles, suggesting a role as a cardiovascular hormone. Bone Ovariectomized Rat Systemic oxytocin administration prevents and reverses estrogen deficiency-induced bone loss. Prostate Rat (BPH model) Significant upregulation of oxytocin receptors is observed in hyperplastic prostate tissue. Uterus Rat, Ewe, Human OXTR concentration in the myometrium increases significantly during pregnancy, peaking at the onset of labor to facilitate contractions. [1, 29] Metabolism Diet-induced Obese Rodents Chronic oxytocin administration reduces body weight by decreasing food intake and increasing energy expenditure and lipolysis. [2, 15]
Comparative Neuroendocrinology of the Oxytocin System in Mammals
The neurobiology of the oxytocin system shows remarkable diversity across mammalian species. This variation is particularly evident in the distribution of oxytocin receptors in the brain, which is thought to underlie species-specific social behaviors. nih.gov Comparative studies, especially between rodents and primates, provide insight into the evolution and function of this system.
Cross-Species Analysis of Oxytocin Receptor Distribution and Function
The pattern of oxytocin receptor (OXTR) distribution in the brain is highly variable among mammals, even between closely related species. nih.gov This diversity in receptor maps is believed to be a key factor driving species-typical social behaviors, such as monogamous pair-bonding versus polygamous mating strategies.
A classic example comes from comparative studies of vole species. The monogamous prairie vole (Microtus ochrogaster) exhibits high densities of OXTR in brain regions associated with reward and reinforcement, such as the nucleus accumbens. nih.gov In contrast, the closely related, but asocial and polygamous, meadow vole (Microtus pennsylvanicus) has significantly lower OXTR density in these areas. nih.gov This difference in receptor distribution is functionally relevant; blocking these receptors in prairie voles prevents the formation of pair bonds. nih.gov
Comparisons between rodents and primates reveal both conserved and divergent features of OXTR distribution. For instance, the ventromedial hypothalamus (VMH), a region involved in sexual behavior, shows conserved OXTR expression across many mammalian species, including rats and rhesus macaques. nih.gov However, there are notable differences even among primates. The monogamous marmoset and titi monkey show dense OXTR binding in areas like the nucleus accumbens and hippocampus, respectively, which is not seen in other primates like the rhesus macaque or humans. nih.gov In contrast, OXTR expression in cholinergic regions like the nucleus basalis of Meynert appears to be a more consistent feature across primate species, including humans and macaques, suggesting that oxytocin may modulate social cognition in primates by influencing higher-order cortical processing. nih.gov These species differences in receptor expression are attributed to variations in gene regulation rather than the protein structure itself. nih.gov
Table 2: Comparative Distribution of Oxytocin Receptors (OXTR) in Key Brain Regions of Different Mammals
Brain Region Prairie Vole (Monogamous) Meadow Vole (Polygamous) Rhesus Macaque Marmoset (Monogamous) Human Nucleus Accumbens High Density Low Density Low/Absent nih.gov Dense Binding nih.gov mRNA Detected Ventromedial Hypothalamus (VMH) Present Present Robust Expression nih.gov Absent nih.gov Absent nih.gov Lateral Septum High Density High Density Present Present Present Nucleus Basalis of Meynert (NBM) Not typically reported Not typically reported Clear Binding nih.gov Clear Binding nih.gov Clear Binding nih.gov Hippocampus Present Present Present Present Present
Sexual Dimorphism in Oxytocin System Regulation
The structure and function of the oxytocin system often differ significantly between males and females, a phenomenon known as sexual dimorphism. These differences can be observed in the number of oxytocin-producing neurons, the density of oxytocin receptors in specific brain regions, and the behavioral responses to oxytocin. lsu.edu The regulation of these sex differences is heavily influenced by gonadal steroid hormones, particularly estrogen. lsu.edu
In rodents, prominent sex differences in OXTR expression have been identified in brain regions critical for reproductive and social behaviors. For example, a population of OXTR-expressing neurons in the anteroventral periventricular nucleus (AVPV), a part of the preoptic area, is almost exclusively present in female mice. nih.govnih.gov The total number of these cells in the AVPV is significantly greater in females (around 615 ± 43) compared to males (around 14 ± 2). nih.gov This expression is estrogen-dependent; ovariectomy eliminates the expression, while estrogen replacement therapy restores it. nih.govnih.gov
Similarly, the ventromedial hypothalamus (VMN) of the rat shows sex-specific regulation of OXTR by ovarian steroids. While the estrogen component (estradiol benzoate) increases the density of OXTR in the VMN of both sexes, a subsequent progesterone (B1679170) treatment further increases OXTR levels only in estrogen-primed females, not in males. This difference in hormonal regulation may underlie the behavioral insensitivity of male rats to the effects of progesterone on sexual receptivity.
Sex differences are not limited to the hypothalamus. In the mouse auditory cortex, OXTR expression is higher in the left hemisphere of adult females compared to their right hemisphere or to either hemisphere in males. nih.gov This lateralization is developmentally regulated and may contribute to the enhanced onset of maternal behavior in females in response to pup distress calls. nih.gov These findings underscore that sexual dimorphism in the oxytocin system is a complex, region-specific phenomenon driven by the interplay between genetic predispositions and the organizational and activational effects of steroid hormones. lsu.edu
Table 3: Examples of Sexual Dimorphism in the Rodent Oxytocin System
Brain Region/Parameter Finding in Males Finding in Females Primary Regulator OXTR-expressing cells in the Anteroventral Periventricular Nucleus (AVPV) (Mouse) Virtually absent (14 ± 2 cells) Abundant (615 ± 43 cells) Estrogen [19, 21] OXTR binding in the Ventromedial Hypothalamus (VMN) (Rat) Increased by estrogen, but not further modulated by progesterone. Increased by estrogen, and further increased by progesterone. Progesterone (in estrogen-primed state) OXTR expression in Auditory Cortex (Mouse) Lower expression, no significant hemispheric difference (Left: 16.5% ± 2.4% of cells). Higher expression, lateralized to the left hemisphere (Left: 24.0% ± 2.2% of cells). Developmental/Hormonal factors Plasma Oxytocin Levels (Human) Lower levels (mean 1.53 ± 1.19 pg/ml). Higher levels (mean 4.53 ± 1.18 pg/ml). Sex Hormones
Theoretical Frameworks and Conceptual Models in Oxytocin Research
Integrative Models of Oxytocin's Diverse Physiological and Behavioral Roles
The neuropeptide oxytocin (B344502) is recognized for its wide-ranging effects on both physiological processes and social behaviors. To make sense of this complexity, researchers have developed several integrative models. These frameworks aim to provide a cohesive understanding of how oxytocin exerts its diverse and sometimes contradictory effects.
One prominent model is the Allostatic Theory of Oxytocin . This theory posits that oxytocin's primary function is to help the body maintain stability, or allostasis, in the face of changing environmental demands. osf.io It suggests that oxytocin influences a variety of physiological processes, such as energy regulation, to support adaptive responses to challenges. osf.io This framework helps to explain oxytocin's involvement in a broad range of functions beyond its traditionally recognized roles in childbirth and lactation. osf.io
Another key framework is the Social Salience Hypothesis . This model proposes that oxytocin increases the prominence of social cues in the environment. bham.ac.ukfrontiersin.org According to this hypothesis, oxytocin doesn't simply promote positive social behaviors but rather enhances an individual's sensitivity to social information, whether it is positive or negative. bham.ac.ukfrontiersin.org This can lead to increased attention to social stimuli and can be influenced by both the context of the situation and individual differences. bham.ac.uk The interaction between oxytocin and the dopaminergic system is thought to be a key mechanism underlying this effect. bham.ac.uk
The General Approach–Avoidance Oxytocin (GAAO) model offers another perspective, suggesting that oxytocin's effects extend beyond social interactions to influence broader motivational systems. mdpi.com This model proposes that oxytocin modulates the neural circuits responsible for approach and avoidance behaviors. mdpi.com By influencing these fundamental motivational systems, oxytocin can impact a wide array of both adaptive and maladaptive behaviors. mdpi.com
Furthermore, the Tri-Phasic Model of Oxytocin (TRIO) , derived from a systematic review of studies using event-related potentials (ERPs), breaks down oxytocin's effects into three processing stages: perception, selection, and evaluation. nih.gov In the initial perception stage, oxytocin appears to increase attention to all stimuli, regardless of their social nature. nih.gov However, in the subsequent selection and evaluation stages, it acts as a filter, directing attention specifically toward social stimuli and modulating the motivation to approach or engage with them. nih.gov
Finally, some models emphasize the role of oxytocin within a larger social decision-making network . oxfordre.com These frameworks highlight that oxytocin's influence on social behavior is not a simple, direct effect but rather an emergent property of its interaction with a complex network of brain regions. oxfordre.com This integrated view considers how oxytocin interacts with an individual's internal state, including their personality and past experiences, as well as the external social context, to shape behavioral outcomes. oxfordre.com
These integrative models collectively underscore the complexity of the oxytocinergic system and move beyond simplistic "prosocial" labels to provide a more nuanced understanding of its multifaceted roles.
Theoretical Frameworks for Social Interaction and Personality Influenced by Oxytocin
The influence of oxytocin on social interaction and personality is not straightforward; its effects are often shaped by individual characteristics and the surrounding context. researchgate.net Several theoretical frameworks have been proposed to explain these complex interactions.
The Interactionist Model posits that the effects of oxytocin are constrained by features of the situation and the individual. researchgate.net This means that factors such as the nature of a task, the valence of social cues, and the familiarity or group status of an interaction partner can all moderate oxytocin's influence. researchgate.net For example, oxytocin may promote prosocial behaviors in cooperative settings but could enhance aggression in competitive environments. oup.com This model also highlights the importance of individual differences, such as personality traits and attachment styles, in determining the behavioral outcomes of oxytocin administration. researchgate.netbiorxiv.org
Building on this, the Social Salience Hypothesis provides a mechanism for these context-dependent effects. bham.ac.uk By increasing the salience of social cues, oxytocin can amplify the importance of the social environment, making individuals more attuned to the specific dynamics of an interaction. bham.ac.ukfrontiersin.org This can lead to a range of behaviors, from increased trust and empathy to envy and out-group aggression, depending on the cues that are most prominent in a given situation. bham.ac.ukoup.com
The concept of a multistage framework for social decision-making further refines our understanding by breaking down social interactions into distinct cognitive processes. nih.gov This framework suggests that oxytocin could influence any of these stages, from the initial perception of social information to the final behavioral response. nih.gov By examining both behavioral and neural evidence, this approach aims to pinpoint where in the decision-making process oxytocin exerts its effects. nih.gov
Furthermore, research has explored the role of oxytocin in shaping personality and temperament. oxfordre.com Genetic variations in the oxytocin system, for instance, have been linked to individual differences in social behavior and temperament. oxfordre.com This suggests that an individual's baseline oxytocinergic function can influence their characteristic patterns of social interaction.
The following table summarizes key theoretical frameworks and their primary focus:
| Theoretical Framework | Primary Focus | Key Concepts |
| Interactionist Model | The interplay between oxytocin, individual traits, and situational factors. | Context-dependency, individual differences, moderation of effects. researchgate.net |
| Social Salience Hypothesis | Oxytocin's role in enhancing the prominence of social cues. | Social attention, context-dependent social behaviors (prosocial and antisocial). bham.ac.ukfrontiersin.org |
| Multistage Framework for Social Decision-Making | The influence of oxytocin on different stages of social cognitive processing. | Perception, evaluation, and behavioral response in social interactions. nih.gov |
These frameworks collectively emphasize that oxytocin does not have a universal effect on social behavior. Instead, its influence is highly nuanced and dependent on a complex interplay of internal and external factors.
Models for Understanding Oxytocin's Context-Dependent Effects
The effects of oxytocin on behavior are not fixed but are highly dependent on the context in which they occur. oup.com Several models have been developed to explain this variability, highlighting the importance of both the external environment and an individual's internal state.
The Social Salience Hypothesis is a central framework for understanding these context-dependent effects. bham.ac.ukfrontiersin.org It proposes that oxytocin enhances the salience of social cues, making them more prominent and influential in guiding behavior. bham.ac.uk This means that in a positive or cooperative social context, oxytocin may promote affiliative behaviors. bham.ac.uk Conversely, in a competitive or threatening context, it might increase defensive or aggressive responses, particularly towards out-group members. oup.com The effect of oxytocin is therefore contingent on the nature of the social cues present in the environment. bham.ac.uk
The Interactionist Model further elaborates on this by emphasizing that oxytocin's effects are moderated by both situational and personal factors. researchgate.net Situational moderators can include the specific task demands, the valence of stimuli, and the relationship with the interaction partner (e.g., in-group vs. out-group). researchgate.net Personal moderators encompass individual differences such as personality, attachment style, and life experiences. researchgate.netbiorxiv.org For example, the impact of oxytocin on social behavior may differ in individuals with varying levels of social anxiety or different attachment histories. biorxiv.org
The General Approach–Avoidance Oxytocin (GAAO) model provides a broader motivational perspective. mdpi.com It suggests that oxytocin influences the fundamental neural systems that regulate approach and avoidance behaviors. mdpi.com This model can account for oxytocin's effects in both social and non-social contexts, proposing that its influence on behavior is a result of its modulation of these core motivational circuits. mdpi.com
The Allostatic Theory of Oxytocin also contributes to understanding context-dependency by framing oxytocin's role as maintaining physiological stability in response to changing conditions. osf.io From this perspective, oxytocin's effects on behavior are part of a larger adaptive response to environmental challenges, which can vary significantly depending on the specific context. osf.io
Finally, a multistage framework of social decision-making helps to deconstruct how context influences the various cognitive steps involved in a social interaction. nih.gov This model suggests that the context can shape how oxytocin affects the perception of social cues, the evaluation of those cues, and the ultimate behavioral response. nih.gov
The following table outlines key models and their explanations for oxytocin's context-dependent effects:
| Model | Explanation for Context-Dependency |
| Social Salience Hypothesis | Oxytocin amplifies the influence of prevailing social cues, leading to different behavioral outcomes in different social environments. bham.ac.ukfrontiersin.org |
| Interactionist Model | The effects of oxytocin are moderated by a combination of situational variables and individual characteristics. researchgate.net |
| General Approach–Avoidance Oxytocin (GAAO) Model | Oxytocin modulates fundamental approach-avoidance motivational systems, and the behavioral outcome depends on which system is engaged by the context. mdpi.com |
| Allostatic Theory of Oxytocin | Oxytocin's role in maintaining physiological stability leads to context-specific behavioral adaptations to environmental demands. osf.io |
| Multistage Framework of Social Decision-Making | The social context influences which stage of the decision-making process is most affected by oxytocin. nih.gov |
In essence, these models converge on the idea that oxytocin is not a simple "social hormone" but a complex neuromodulator whose effects are intricately woven into the fabric of the social and individual context.
Advanced Research Avenues and Methodological Innovations for Oxytocin
Design and Development of Novel Oxytocin (B344502) Peptidomimetics and Analogues
The inherent limitations of native oxytocin, such as poor metabolic stability, have spurred the development of peptidomimetics and analogues designed to overcome these challenges. researchgate.net Research in this area focuses on modifying the peptide's structure to enhance its therapeutic properties while maintaining or improving its interaction with the oxytocin receptor (OXTR).
A primary goal in designing oxytocin analogues is to increase their resistance to degradation by enzymes in the body, thereby extending their biological half-life. researchgate.netresearchgate.net Another key objective is to improve selectivity for the oxytocin receptor over the closely related vasopressin receptors (V1a, V1b, V2), as cross-reactivity can lead to unwanted side effects like antidiuresis. researchgate.net
Several chemical modification strategies are employed to achieve these goals:
Disulfide Bond Engineering : The disulfide bridge between the cysteine residues at positions 1 and 6 is critical for oxytocin's structure but is also a target for metabolic breakdown. Replacing this bond with more stable linkages, such as a thioether, selenylsulfide, diselenide, or ditelluride bridge, has been shown to enhance plasma stability. researchgate.netacs.org For instance, certain mimetics demonstrated a 1.5 to 3-fold increase in plasma stability compared to native oxytocin. acs.org
Amino Acid Substitution : Incorporating unnatural amino acids can confer resistance to proteolysis. nih.gov For example, the analogue carbetocin (B549339) contains a methyltyrosine at position 2, which contributes to its enhanced metabolic stability. nih.gov Modifications at position 7, such as replacing proline with N-alkylglycines, have yielded analogues with excellent selectivity for the oxytocin receptor (over 2000-fold vs. vasopressin receptors). researchgate.net
Cyclization : This strategy enhances conformational stability and resistance to peptidases by eliminating the N- and C-termini. nih.gov Head-to-tail cyclization of oxytocin analogues, however, has been shown to significantly decrease binding and functional activity, indicating that the specific type of cyclization is crucial. acs.org
| Strategy | Description | Example/Outcome | Reference |
|---|---|---|---|
| Disulfide Bond Replacement | Replacing the natural disulfide bridge with more stable chemical bonds like thioether or diselenide. | Analogues showed a 1.5 to 3-fold enhancement in plasma stability. | acs.org |
| Unnatural Amino Acid Incorporation | Substituting standard amino acids with synthetic ones to resist enzymatic degradation. | Carbetocin, with methyltyrosine at position 2, has enhanced metabolic stability. | nih.gov |
| Modification at Position 7 | Replacing the proline residue to improve receptor selectivity. | Analogues with N-alkylglycines at position 7 achieved >2000-fold selectivity for the oxytocin receptor over vasopressin receptors. | researchgate.net |
| Cyclization | Creating a cyclic peptide structure to increase conformational rigidity and resistance to enzymes. | Enhances stability, but the specific method is critical to retain biological activity. | nih.gov |
A significant breakthrough in oxytocin research is the development of analogues stable enough for oral administration. univie.ac.attechnologynetworks.com Native oxytocin is rapidly broken down in the gastrointestinal tract, necessitating administration via injection or intranasal routes. univie.ac.at
Researchers at the University of Vienna and the University of Queensland have pioneered a new class of oral peptide therapeutics by identifying the specific regions of the oxytocin molecule susceptible to gut enzymes. univie.ac.attechnologynetworks.comlisdel.org By applying medicinal chemistry techniques to modify these vulnerable sites, they successfully created compounds that are fully gut-stable. univie.ac.attechnologynetworks.com These analogues maintain their ability to potently and selectively activate the oxytocin receptor. technologynetworks.com A key advantage of this approach is that the therapeutic effect can be localized to the gut, targeting oxytocin receptors there to manage conditions like chronic abdominal pain without causing systemic side effects. univie.ac.attechnologynetworks.com
Systematic analysis of the structure-gut-stability-activity relationship has led to lead compounds with half-lives exceeding 24 hours in intestinal fluid, a dramatic improvement over the less than 10-minute half-life of native oxytocin. chemrxiv.org
Advanced Delivery Systems for Oxytocin Peptides
Beyond creating more stable molecules, researchers are exploring advanced systems to deliver oxytocin peptides more effectively to their target sites.
Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering a variety of molecular cargoes, including other peptides like oxytocin. mdpi.com This strategy is particularly promising for non-invasive delivery methods, such as across the nasal epithelium for systemic or direct nose-to-brain transport. nih.govresearchgate.net
One innovative system is the Glycosaminoglycan-binding Enhanced Transduction (GET) system. nih.govresearchgate.net A modified CPP, synthesized as a single 44-residue peptide called PLR (P21-LK15-8R), has been developed. researchgate.netnih.gov This peptide includes:
A membrane docking sequence (P21) to bind to the cell surface. nih.govresearchgate.net
A cationic polyarginine domain (8R) to stimulate cellular uptake. nih.govresearchgate.net
An endosomal escape sequence (LK15) to ensure the cargo is available for distribution within the cell. nih.govresearchgate.net
In vitro studies using a human nasal epithelial cell barrier demonstrated that this PLR peptide significantly enhanced the transport of oxytocin. nih.govresearchgate.net Specifically, a 10:1 molar ratio of PLR to oxytocin resulted in a 5-fold increase in oxytocin transport across the cell barrier, without compromising the barrier's integrity or cell viability. nih.govnih.gov
Refinement and Standardization of Oxytocin Measurement Methodologies
The reliability of research into the oxytocin system hinges on the accurate measurement of oxytocin concentrations in biological samples. However, a lack of standardization in measurement methodologies has created challenges in comparing findings across different studies. nih.govhelsinki.fi
The most common analytical techniques for measuring oxytocin are immunoassays, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Each method has its own set of advantages and disadvantages. nih.gov
| Methodology | Principle | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Radioimmunoassay (RIA) | Uses radiolabeled antigens to compete with the sample's oxytocin for antibody binding sites. | High sensitivity; well-established for decades. | Requires handling of radioactive materials; specificity can be an issue without proper validation. | nih.gov |
| Enzyme Immunoassay (EIA) / ELISA | Uses enzyme-linked antibodies to detect and quantify oxytocin. | No radioactive materials; relatively high throughput. | Often shows interference from plasma components, leading to inaccurate readings without sample extraction. | nih.govnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates oxytocin from other molecules based on physical properties before quantifying it by mass. | Considered the "gold standard" for molecular measurement due to high specificity. | High cost of instrumentation and operation (5-10x more expensive than immunoassays); requires specialized expertise. | nih.govresearchgate.net |
A major point of debate is whether to measure oxytocin in "extracted" versus "unextracted" samples. Extraction procedures remove interfering substances from the sample matrix (e.g., plasma), which can falsely inflate immunoassay readings. nih.gov Studies have shown massive discrepancies, with unextracted samples yielding oxytocin levels hundreds of times higher than extracted samples from the same source. nih.gov
Saliva is emerging as a promising non-invasive alternative to blood plasma for measuring oxytocin. helsinki.fifrontiersin.org It is easier to collect, less stressful for the subject, and may offer greater measurement accuracy as oxytocin is less likely to be bound to proteins that interfere with assays. helsinki.fi However, methods for salivary oxytocin measurement still require further standardization and biological validation to ensure they reflect meaningful physiological events. helsinki.fifrontiersin.org
Exploration of Novel Therapeutic Targets within the Oxytocin System
The oxytocin system, particularly the oxytocin receptor (OXTR), is a highly attractive target for the development of new therapies for a wide range of conditions. indigobiosciences.comtandfonline.comnih.gov Research is moving beyond oxytocin's traditional roles in childbirth and lactation to explore its function as a key neuromodulator in the brain. researchgate.net
Dysregulation of oxytocin signaling has been implicated in several disorders, making the OXTR a focal point for drug discovery. indigobiosciences.comresearchgate.net Key therapeutic areas being explored include:
Mental Health and Neuropsychiatric Disorders : The oxytocin system's role in social cognition, stress regulation, and emotional processing makes it a target for treating social deficits in conditions such as autism spectrum disorder, schizophrenia, social anxiety disorder, post-traumatic stress disorder (PTSD), and depression. indigobiosciences.comtandfonline.comfrontiersin.org
Reproductive Disorders : Beyond labor induction, targeting the OXTR could offer new treatments for infertility and postpartum mood disorders. indigobiosciences.com
Cardiovascular Diseases : The influence of oxytocin on the cardiovascular system suggests potential therapeutic applications for conditions like atherosclerosis and cardiomyopathy. indigobiosciences.com
Chronic Pain : As demonstrated by the development of gut-stable analogues, oxytocin receptors in the gut are a novel target for treating chronic abdominal pain associated with conditions like irritable bowel syndrome (IBS). univie.ac.attechnologynetworks.com
The development of novel, selective agonists and antagonists for the OXTR is a critical area of ongoing research, aiming to harness the therapeutic potential of this complex system. nih.gov
Q & A
Q. What are best practices for sharing this compound datasets to enhance reproducibility?
- Answer: Use FAIR principles:
- Metadata: Include experimental parameters (e.g., room temperature during intranasal administration).
- Repository Upload: Deposit raw data in Zenodo or Figshare with DOI links.
- Code Sharing: Publish analysis scripts (R/Python) for statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
